REACTION_CXSMILES
|
S(OS(C(F)(F)F)(=O)=O)(C(F)(F)F)(=O)=O.[Br:16][C:17]1[C:33]([CH3:34])=[CH:32][CH:31]=[CH:30][C:18]=1[C:19]([NH:21][CH2:22][CH2:23][C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1)=O.ClC1C=CC=CN=1>C(Cl)Cl.[OH-].[Na+]>[Br:16][C:17]1[C:33]([CH3:34])=[CH:32][CH:31]=[CH:30][C:18]=1[C:19]1[C:29]2[C:24](=[CH:25][CH:26]=[CH:27][CH:28]=2)[CH2:23][CH2:22][N:21]=1 |f:4.5|
|
Name
|
|
Quantity
|
0.18 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(C(F)(F)F)OS(=O)(=O)C(F)(F)F
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(=O)NCCC2=CC=CC=C2)C=CC=C1C
|
Name
|
|
Quantity
|
0.11 mL
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC=C1
|
Name
|
|
Quantity
|
4.7 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at −78° C. for 5 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
placed in an ice-water bath
|
Type
|
TEMPERATURE
|
Details
|
warmed to 0° C
|
Type
|
STIRRING
|
Details
|
After stirring another 5 min
|
Duration
|
5 min
|
Type
|
TEMPERATURE
|
Details
|
to warm to RT
|
Type
|
STIRRING
|
Details
|
stirred at 45° for 2 h
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
to cool to RT
|
Type
|
EXTRACTION
|
Details
|
extracted with DCM (15 mL)
|
Type
|
EXTRACTION
|
Details
|
The organic extract
|
Type
|
WASH
|
Details
|
was washed with saturated aqueous NaCl (2×15 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
The solution was filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give the crude material as a light-yellow oil
|
Type
|
CUSTOM
|
Details
|
The crude material was absorbed onto a plug of silica gel
|
Type
|
CUSTOM
|
Details
|
purified by column chromatography
|
Type
|
WASH
|
Details
|
eluting with a gradient of 1-10% MeOH/DCM
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=CC=C1C)C1=NCCC2=CC=CC=C12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |